2-(2,6-Difluorophenyl)thiazolidine
CAS No.: 1248421-35-3
Cat. No.: VC3074931
Molecular Formula: C9H9F2NS
Molecular Weight: 201.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248421-35-3 |
---|---|
Molecular Formula | C9H9F2NS |
Molecular Weight | 201.24 g/mol |
IUPAC Name | 2-(2,6-difluorophenyl)-1,3-thiazolidine |
Standard InChI | InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 |
Standard InChI Key | YYTVPWITSVTLDA-UHFFFAOYSA-N |
SMILES | C1CSC(N1)C2=C(C=CC=C2F)F |
Canonical SMILES | C1CSC(N1)C2=C(C=CC=C2F)F |
Introduction
Structure and Characterization of 2-(2,6-Difluorophenyl)thiazolidine
Molecular Structure
2-(2,6-Difluorophenyl)thiazolidine consists of a thiazolidine ring with a 2,6-difluorophenyl substituent at position 2. The molecular structure features a five-membered saturated heterocyclic ring containing sulfur at position 1 and nitrogen at position 3. The 2,6-difluorophenyl group introduces fluorine atoms at both ortho positions of the phenyl ring, creating a unique electronic environment that distinguishes this compound from other thiazolidine derivatives.
The conformational analysis of the molecule would likely reveal that the difluorophenyl group adopts a specific orientation relative to the thiazolidine ring to minimize steric interactions. The presence of the electronegative fluorine atoms can also influence the electron distribution across the molecule, potentially affecting its reactivity and binding properties with biological targets.
Structural Comparison with Related Compounds
Table 1: Structural Comparison of 2-(2,6-Difluorophenyl)thiazolidine with Related Thiazolidine Derivatives
The structural distinctions between 2-(2,6-Difluorophenyl)thiazolidine and related derivatives highlight the potential for differential biological activities and physicochemical properties. The absence of carbonyl groups in the ring structure of our target compound, compared to thiazolidin-4-ones and thiazolidine-2,4-diones, suggests it may interact with biological targets in unique ways.
Synthetic Methodologies
Conventional Synthetic Routes
Synthetic Approach | Reagents | Conditions | Potential Advantages | Yield (for similar compounds) |
---|---|---|---|---|
Conventional route | 2,6-Difluorobenzaldehyde, amine, thioglycolic acid | Reflux, organic solvent | Well-established methodology | 70-85% |
Ultrasound-assisted | 2,6-Difluorobenzaldehyde, amine, thioglycolic acid | Ultrasonic irradiation | Reduced reaction time, energy-efficient | 80-92% |
Catalyst-mediated (VOSO₄) | 2,6-Difluorobenzaldehyde, amine, thioglycolic acid | VOSO₄, acetonitrile, ultrasonic irradiation | Improved efficiency, milder conditions | 78-90% |
Solvent-free | 2,6-Difluorobenzaldehyde, amine, thioglycolic acid | Bi(SCH₂COOH)₃, solvent-free, 70°C | Environmentally friendly, reduced waste | 83-92% |
PPG-mediated | 2,6-Difluorobenzaldehyde, aniline, thioglycolic acid | PPG, 110°C | Good yields, recyclable medium | 83% (similar compounds) |
The optimization of these synthetic pathways would involve careful consideration of reaction parameters such as temperature, reaction time, catalyst loading, and purification methods. Thin-layer chromatography (TLC) could be used to monitor reaction progress and purity, as mentioned in synthetic route 1 by Foroughifar et al .
The molecular docking studies reported for similar compounds suggest that 2-(2,6-Difluorophenyl)thiazolidine might interact with specific binding pockets in target proteins. For instance, the difluorophenyl group could potentially occupy hydrophobic cavities in enzymes such as tyrosine kinases or CDK2, while the thiazolidine ring might form key interactions with amino acid residues in the binding site.
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
The unique structure of 2-(2,6-Difluorophenyl)thiazolidine, characterized by the presence of a 2,6-difluorophenyl substituent at position 2 of the thiazolidine ring, distinguishes it from other thiazolidine derivatives. This structural distinction could confer specific functional properties that differ from those of related compounds.
Compared to thiazolidin-4-ones, which have a carbonyl group at position 4, 2-(2,6-Difluorophenyl)thiazolidine lacks this functional group. The absence of the carbonyl group might alter its hydrogen bonding capabilities and its interaction with biological targets. Similarly, compared to thiazolidine-2,4-diones, which have carbonyl groups at positions 2 and 4, our target compound might exhibit different biological activities and physicochemical properties.
The presence of fluorine atoms at the 2,6-positions of the phenyl ring is another distinguishing feature. Fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The specific 2,6-difluoro substitution pattern might also influence the conformation of the molecule, affecting its three-dimensional structure and consequently its interaction with biological targets.
Theoretical Pharmacokinetic Considerations
Table 4: Theoretical Physicochemical and Pharmacokinetic Properties of 2-(2,6-Difluorophenyl)thiazolidine
Property | Predicted Value | Implications for Drug Development |
---|---|---|
Molecular Weight | ~213 g/mol | Favorable for oral absorption (< 500 g/mol) |
LogP (estimated) | ~2.5-3.0 | Moderate lipophilicity, potential for good cell permeability |
Hydrogen Bond Donors | 1 (NH) | Limited hydrogen bond donation capacity |
Hydrogen Bond Acceptors | 3 (N, S, 2F) | Moderate hydrogen bond acceptance capacity |
Rotatable Bonds | ~2 | Relatively rigid structure, potentially favorable entropy upon binding |
Polar Surface Area (estimated) | ~30-40 Ų | Favorable for membrane penetration (< 140 Ų) |
Bioavailability (predicted) | Potentially good | Favorable molecular properties for oral administration |
Metabolism (predicted) | Potentially stable | Fluorine substitution may reduce metabolic vulnerability |
These theoretical properties suggest that 2-(2,6-Difluorophenyl)thiazolidine might possess favorable drug-like characteristics. The moderate lipophilicity, limited hydrogen bonding capacity, and relatively small molecular size align with Lipinski's Rule of Five, indicating potential for good oral bioavailability. Additionally, the fluorine substitution might enhance metabolic stability by blocking potential sites of oxidative metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume